

# Introduction: The Potential of Caged Hydrocarbons in Medicinal Chemistry

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## Compound of Interest

Compound Name: *Twistane*

Cat. No.: *B1239035*

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The discovery and development of new drugs are significantly driven by the exploration of novel chemical scaffolds that can provide unique three-dimensional arrangements of functional groups, leading to improved pharmacological properties.[1] Rigid, non-aromatic, polycyclic hydrocarbon scaffolds, often referred to as "caged hydrocarbons," have garnered considerable attention in medicinal chemistry due to their favorable physicochemical properties.[2]

Adamantane, the most well-studied caged hydrocarbon, has been successfully incorporated into numerous approved drugs.[1] Its rigid, diamondoid structure imparts several desirable characteristics to drug candidates, including:

- **Enhanced Lipophilicity:** The hydrocarbon framework increases the molecule's affinity for lipid environments, which can improve membrane permeability and oral bioavailability.[3]
- **Metabolic Stability:** The compact and sterically hindered nature of the adamantane cage can protect adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life.[2]
- **Precise Three-Dimensional Orientation:** The rigid scaffold provides a fixed platform for the precise spatial arrangement of pharmacophoric groups, which can lead to higher binding affinity and selectivity for the target protein.[2]

Examples of successful adamantane-based drugs include the antiviral agent Amantadine, the anti-Alzheimer's drug Memantine, and the DPP-4 inhibitor Saxagliptin.[1] The success of

adamantane highlights the potential of other unique caged hydrocarbons as valuable starting points for drug discovery.

## Twistane: A Chiral and Conformationally Unique Scaffold

**Twistane** (tricyclo[4.4.0.0<sup>3,8</sup>]decane) is an isomer of adamantane that possesses a distinct and intriguing structure. Unlike the highly symmetrical and achiral adamantane, **twistane** has a twisted boat conformation for all its constituent cyclohexane rings, resulting in a chiral D<sub>2</sub> symmetry. This inherent chirality and unique three-dimensional shape make **twistane** an attractive, yet underexplored, scaffold for the design of novel therapeutic agents.

The introduction of the **twistane** core into a drug candidate could offer several advantages:

- **Novel Chemical Space:** **Twistane** derivatives represent a largely unexplored area of chemical space, offering the potential to identify novel interactions with biological targets.
- **Stereospecific Interactions:** The inherent chirality of the **twistane** scaffold can be exploited to achieve stereospecific binding to target proteins, potentially leading to improved potency and reduced off-target effects.
- **Unique Pharmacokinetic Profile:** The distinct shape and lipophilicity of **twistane** may result in different absorption, distribution, metabolism, and excretion (ADME) properties compared to more planar or flexible scaffolds.

While the direct application of **twistane** derivatives in drug discovery is still in its nascent stages, the principles and methodologies established for adamantane-based drug design can serve as a valuable guide for exploring the therapeutic potential of this unique scaffold.

## Application Notes: Exploring the Therapeutic Potential of Twistane Derivatives

### Synthesis of Functionalized Twistane Derivatives

The synthesis of the **twistane** core has been achieved through various routes, often involving multi-step sequences.<sup>[4]</sup> For drug discovery applications, the key is the ability to introduce a

variety of functional groups at specific positions on the **twistane** scaffold. This allows for the systematic exploration of structure-activity relationships (SAR).

A general strategy for the synthesis of functionalized **twistane** derivatives can be envisioned as follows:

- **Synthesis of the Twistane Core:** Utilize an established multi-step synthesis to produce the basic **twistane** hydrocarbon.
- **Functionalization of the Scaffold:** Introduce functional groups (e.g., hydroxyl, amino, carboxyl) onto the **twistane** core. This can be achieved through various organic reactions, such as oxidation, amination, or carbonylation. The specific positions of functionalization will depend on the synthetic route chosen.
- **Derivatization:** The initial functional groups can then be used as handles to attach a wide range of substituents, allowing for the creation of a library of diverse **twistane** derivatives for biological screening.

## Biological Evaluation: Screening for Therapeutic Activity

Once a library of **twistane** derivatives has been synthesized, the next step is to evaluate their biological activity. This typically involves a series of in vitro assays to assess their cytotoxicity, enzyme inhibitory activity, and other relevant pharmacological properties.

### 3.2.1. Cytotoxicity Screening

A primary screen for potential anticancer agents is the evaluation of their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.<sup>[5]</sup>

Table 1: Hypothetical Cytotoxicity Data for a Series of **Twistane** Derivatives

Disclaimer: The following data is illustrative and intended to demonstrate how quantitative data for **twistane** derivatives could be presented. The IC<sub>50</sub> values are hypothetical and based on trends observed for structurally related adamantane compounds.<sup>[6][7]</sup>

Compound ID	R-Group	MCF-7 IC50 (μM)	A549 IC50 (μM)	HeLa IC50 (μM)
TW-001	-H	> 100	> 100	> 100
TW-002	-OH	85.2	92.1	88.5
TW-003	-NH2	76.5	81.3	79.2
TW-004	-COOH	63.8	68.9	65.4
TW-005	-CONH(4-Cl-Ph)	12.3	15.7	14.1
TW-006	-CONH(3,4-diCl-Ph)	5.8	7.2	6.5
Doxorubicin	(Positive Control)	0.9	1.2	1.1

### 3.2.2. Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[8] For example, kinase inhibitors are a major class of anticancer drugs. In vitro kinase assays can be used to determine the potency of **twistane** derivatives as enzyme inhibitors.[9][10]

Table 2: Hypothetical Kinase Inhibition Data for **Twistane** Derivatives

Disclaimer: The following data is illustrative. The IC50 values are hypothetical and based on data for analogous adamantane-based enzyme inhibitors.[8][11]

Compound ID	R-Group	Kinase Target	IC50 (nM)
TW-007	-NH-CO-(2-pyridyl)	JAK3	850
TW-008	-NH-CO-(4-pyridyl)	JAK3	620
TW-009	-NH-CO-(2-aminopyrimidine)	JAK3	150
TW-010	-NH-CO-(4-aminophenoxy)	JAK3	85
Staurosporine	(Positive Control)	JAK3	5

## Computational Studies in Twistane-Based Drug Design

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of drug candidates.[\[12\]](#)[\[13\]](#)

### 3.3.1. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein.[\[14\]](#)[\[15\]](#) This can provide insights into the binding mode and affinity of **twistane** derivatives, helping to guide the design of more potent compounds.[\[16\]](#)[\[17\]](#)

### 3.3.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR is a method that correlates the chemical structure of a series of compounds with their biological activity.[\[18\]](#)[\[19\]](#) By developing a QSAR model for a set of **twistane** derivatives, it is possible to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

## Experimental Protocols

### Protocol for MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of **twistane** derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- 96-well cell culture plates
- Cancer cell lines (e.g., MCF-7, A549, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Twistane** derivatives dissolved in DMSO (stock solutions)
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multi-channel pipette
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the **twistane** derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100  $\mu$ L of the diluted compounds. Include wells with medium and DMSO as a negative control and a known cytotoxic drug as a positive control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **MTT Addition:** After the incubation period, add 10  $\mu$ L of MTT solution to each well. Incubate for 3-4 hours at 37°C.
- **Solubilization:** Carefully remove the medium containing MTT and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the percentage of viability against the compound concentration to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an Example)

This protocol outlines a general procedure for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction.<sup>[10][23]</sup>

#### Materials:

- Recombinant kinase (e.g., JAK3)
- Kinase substrate (e.g., a specific peptide)
- ATP
- Kinase assay buffer
- **Twistane** derivatives dissolved in DMSO
- ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
- White, opaque 384-well plates
- Luminometer plate reader

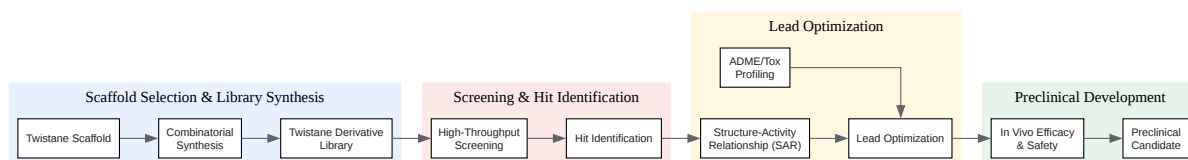
#### Procedure:

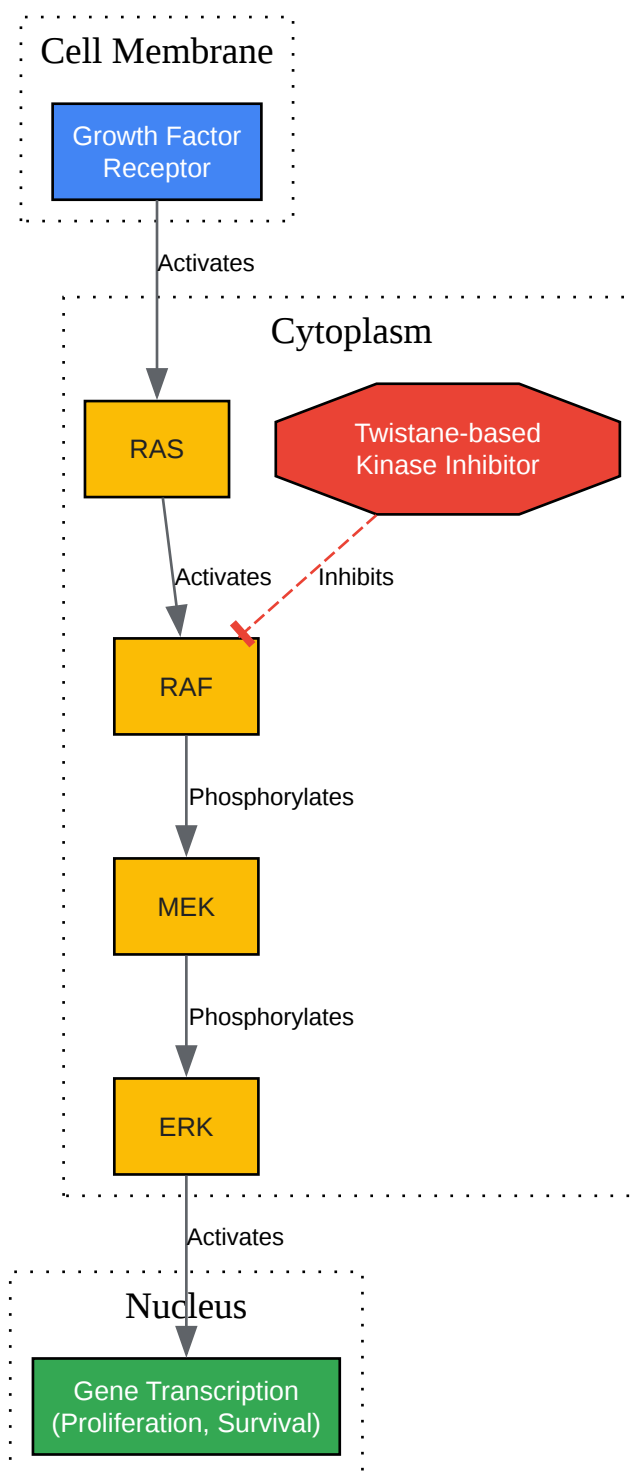
- Reagent Preparation: Prepare serial dilutions of the **twistane** derivatives in kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
- Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (control) to the wells of a 384-well plate.
- Kinase Addition: Add 2 µL of the kinase solution to each well.
- Reaction Initiation: Start the kinase reaction by adding 2 µL of a solution containing the substrate and ATP to each well.
- Incubation: Incubate the plate at room temperature for 1 hour.

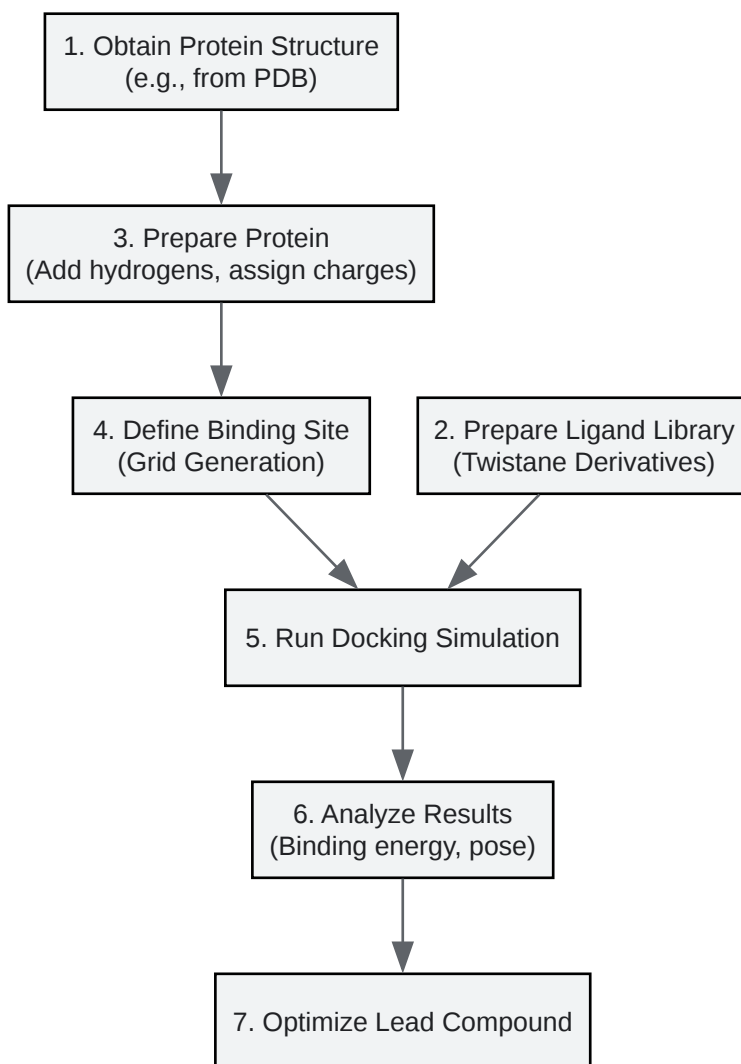
- **Reaction Termination:** Stop the reaction by adding 5  $\mu$ L of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
- **Signal Generation:** Add 10  $\mu$ L of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate a luminescent signal.
- **Luminescence Measurement:** Measure the luminescence using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

## Visualizations









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